Dimethylallyl diphosphate is classified as an isoprenoid precursor. It is formed from isopentenyl diphosphate through the action of the enzyme isopentenyl-diphosphate delta-isomerase. This compound is predominantly found in plants, fungi, and certain bacteria, where it participates in essential metabolic processes .
The synthesis of dimethylallyl diphosphate occurs via two distinct pathways:
Dimethylallyl diphosphate has a molecular formula of and a molecular weight of approximately 221.14 g/mol. The structure consists of a dimethylallyl group attached to a diphosphate moiety. The arrangement allows for significant reactivity in subsequent biochemical reactions, particularly in the formation of larger isoprenoid structures.
Dimethylallyl diphosphate participates in several key reactions:
The mechanism by which dimethylallyl diphosphate functions primarily involves its role as a substrate in enzymatic reactions that synthesize larger molecules. For instance:
Dimethylallyl diphosphate exhibits several notable physical and chemical properties:
The compound's reactivity stems from its ability to participate in nucleophilic substitution reactions due to the presence of the phosphate groups.
Dimethylallyl diphosphate has significant applications in various scientific fields:
The mevalonate (MVA) pathway represents a conserved biochemical route for dimethylallyl diphosphate (DMAPP) and isopentenyl diphosphate (IPP) biosynthesis in eukaryotes, archaea, and some bacteria. It initiates with the condensation of two acetyl-CoA molecules catalyzed by acetoacetyl-CoA thiolase (AACT) to form acetoacetyl-CoA. Hydroxymethylglutaryl-CoA synthase (HMGS) then adds a third acetyl-CoA unit, yielding 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). The committed step involves NADPH-dependent reduction of HMG-CoA to mevalonate (MVA) by HMG-CoA reductase (HMGR), the pathway’s primary regulatory enzyme [3] [7].
Subsequent phosphorylation steps are mediated by mevalonate kinase (MVK) and phosphomevalonate kinase (PMK), generating mevalonate-5-diphosphate. Mevalonate diphosphate decarboxylase (MVD) catalyzes ATP-dependent decarboxylation to yield IPP. Crucially, IPP isomerase (IDI) converts IPP to DMAPP, establishing the equilibrium ratio (typically 9:1 IPP:DMAPP) required for downstream isoprenoid synthesis. Modifications exist in archaea, such as Thermoplasma acidophilum, which employs novel enzymes: mevalonate-3-kinase and mevalonate-3-phosphate-5-kinase. These generate mevalonate-3,5-bisphosphate, decarboxylated to isopentenyl phosphate (IP) and phosphorylated to IPP by isopentenyl phosphate kinase (IPK) [4].
Table 1: Enzymatic Steps in Canonical MVA Pathway
Step | Substrate | Product | Enzyme |
---|---|---|---|
1 | 2 Acetyl-CoA | Acetoacetyl-CoA | Acetoacetyl-CoA thiolase |
2 | Acetoacetyl-CoA + Acetyl-CoA | HMG-CoA | HMG-CoA synthase |
3 | HMG-CoA | Mevalonate | HMG-CoA reductase |
4 | Mevalonate | Mevalonate-5-phosphate | Mevalonate kinase |
5 | Mevalonate-5-phosphate | Mevalonate-5-diphosphate | Phosphomevalonate kinase |
6 | Mevalonate-5-diphosphate | IPP | Mevalonate diphosphate decarboxylase |
7 | IPP | DMAPP | IPP isomerase |
The methylerythritol phosphate (MEP) pathway, predominantly in eubacteria and plastids, synthesizes DMAPP and IPP from pyruvate and glyceraldehyde-3-phosphate (GAP). The initial enzyme, 1-deoxy-D-xylulose-5-phosphate synthase (DXS), catalyzes a thiamine diphosphate-dependent condensation, forming 1-deoxy-D-xylulose-5-phosphate (DXP). DXP reductoisomerase (DXR) then converts DXP to MEP using NADPH. Subsequent steps involve cytidylyl transfer (IspD), phosphorylation (IspE), and cyclization (IspF) to yield 2-C-methyl-D-erythritol-2,4-cyclodiphosphate (MEcPP) [3] [7] [8].
The terminal steps employ oxygen-sensitive iron-sulfur (Fe-S) cluster enzymes: IspG (HMBPP synthase) reduces MEcPP to 1-hydroxy-2-methyl-2-butenyl-4-diphosphate (HMBPP), and IspH (HMBPP reductase) yields both IPP and DMAPP in a ~5:1 ratio. This ratio minimizes the need for IDI in many bacteria, though some organisms possess plastid-targeted IDI isoforms. The MEP pathway’s evolutionary significance lies in its distribution across pathogenic bacteria and apicomplexan parasites (e.g., Plasmodium), making it a target for antimicrobials. Its higher theoretical carbon yield (30.2% from glucose vs. 25.2% for MVA) also positions it as a biotechnological alternative for isoprenoid production [6] [8] [3].
Regulation occurs via feedback inhibition: IPP and DMAPP allosterically bind DXS, promoting dimer dissociation into inactive monomers or aggregates. This fine-tunes flux in response to precursor abundance [2].
Table 2: Key Features of MEP vs. MVA Pathways
Feature | MEP Pathway | MVA Pathway |
---|---|---|
Carbon Sources | Pyruvate + Glyceraldehyde-3-P | 3 Acetyl-CoA |
Localization | Plastids (plants), Eubacteria | Cytosol/Eukaryotes, Archaea |
Oxygen Sensitivity | High (Fe-S cluster enzymes) | Low |
IPP:DMAPP Ratio | 5:1 | 9:1 (adjusted by IDI) |
Key Regulatory Enzyme | DXS (feedback inhibited) | HMGR (rate-limiting) |
Evolutionary Distribution | Cyanobacteria → Plastids | Archaea → Eukaryotes |
Crosstalk between the MVA and MEP pathways occurs through metabolite exchange across subcellular compartments. In plants, cytosolic MVA-derived intermediates can supplement plastidial isoprenoid synthesis under stress, and vice versa. Isotope labeling in diatoms (Phaeodactylum tricornutum) demonstrated species-specific allocation: sterols primarily use MVA-derived precursors, while carotenoids rely on MEP flux. However, Thalassiosira pseudonana exhibits complementarity under nitrogen-replete conditions [1] [5].
Regulatory nodes include:
Artificial bypasses demonstrate interchangeability: Expressing Thermoplasma acidophilum IPK and phosphatase in E. coli phosphorylates exogenous isopentenol to IPP/DMAPP, achieving lycopene titers comparable to native pathways [6].
Table 3: Crossover Mechanisms Across Kingdoms
Organism | Crossover Mechanism | Functional Outcome |
---|---|---|
Higher Plants | Metabolite transport (unidentified transporters) | MVA → Plastidial carotenoids under MEP inhibition |
Diatoms | Species-specific precursor allocation | Sterols (MVA) vs. HBIs/phytol (MEP) |
Engineered Rice | Plastidial MVA + WR1 transcription factor | Enhanced sterols/tocopherols; altered phytohormones |
E. coli | Hybrid enzymes (e.g., IPK + phosphatase) | Synthetic IPP/DMAPP from alcohols |
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